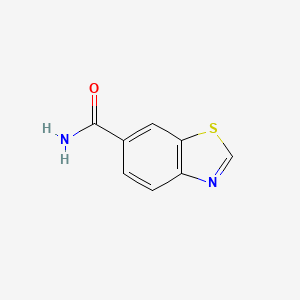

1,3-Benzothiazole-6-carboxamide

説明

1,3-Benzothiazole-6-carboxamide is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-carboxamide can be synthesized through various synthetic pathways, including:

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.

Biginelli reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.

Microwave irradiation: This method accelerates the reaction process and increases yield.

One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions

1,3-Benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

科学的研究の応用

Pharmacological Applications

1,3-Benzothiazole-6-carboxamide and its derivatives have been investigated for various pharmacological activities, including:

- Anticancer Activity : Numerous studies have shown that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted the synthesis of new benzothiazole-based compounds that showed significant inhibition of tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Research indicates that certain benzothiazole derivatives can provide neuroprotective effects similar to established drugs like riluzole. These compounds have been shown to attenuate neurodegeneration in models of amyotrophic lateral sclerosis (ALS), suggesting their potential as therapeutic agents for neurodegenerative diseases .

- Antimicrobial Properties : Benzothiazole derivatives have also been explored for their antimicrobial activities. Specifically, N-(pyridin-4-yl)benzothiazole-6-carboxamide has demonstrated the ability to inhibit the formation of K1 capsules in uropathogenic Escherichia coli, highlighting its potential in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes. A notable method involves the oxidation of specific precursors to yield this compound efficiently. The development of synthetic methods has enabled the exploration of numerous derivatives with enhanced biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Oxidation of 2,5-dimethyl-benzenesulfonamide | Anticancer, antimicrobial |

| N-(pyridin-4-yl)benzothiazole-6-carboxamide | Reaction with pyridine derivatives | Inhibits K1 capsule formation |

| Benzothiazole-based neuroprotective agents | Click chemistry | Neuroprotective effects |

Case Studies

Several case studies illustrate the successful application of this compound:

- Amyotrophic Lateral Sclerosis (ALS) : A study demonstrated that a series of substituted benzothiazoles showed significant neuroprotective activity in primary cortical neurons exposed to excitotoxicity. These compounds were evaluated using the MAPS assay, revealing their potential as new therapeutic agents for ALS .

- Anticancer Research : Research on benzothiazole derivatives indicated that modifications at various positions on the benzothiazole ring could enhance anticancer activity. For example, certain derivatives exhibited selective cytotoxicity against myeloid leukemia cells while sparing normal cells .

作用機序

The mechanism of action of 1,3-Benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the BRAFV600E kinase, leading to the disruption of the MAPK signaling pathway and the inhibition of cellular proliferation . Additionally, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase .

類似化合物との比較

Similar Compounds

Similar compounds to 1,3-Benzothiazole-6-carboxamide include:

2-Acetamido-1,3-benzothiazole-6-carboxamide: Exhibits similar biological activities and is also investigated as a BRAFV600E inhibitor.

6-Chlorobenzo[d]thiazole derivatives: Known for their antibacterial and antifungal activities.

Firefly luciferin: A derivative of benzothiazole, used in bioluminescence studies.

Uniqueness

This compound is unique due to its diverse range of biological activities and its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Its ability to inhibit specific molecular targets, such as BRAFV600E kinase, sets it apart from other similar compounds .

生物活性

1,3-Benzothiazole-6-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by a benzothiazole structure, which consists of a benzene ring fused to a thiazole ring. This compound has been identified as a promising candidate in various therapeutic applications, particularly in oncology, due to its ability to inhibit specific molecular targets involved in cancer progression.

Target Interaction

The primary mechanism of action for this compound involves its selective inhibition of the BRAFV600E kinase , a mutation commonly associated with various cancers. By inhibiting this kinase, the compound disrupts the RAS-RAF-MEK-ERK MAPK signaling pathway , which is crucial for cellular proliferation and survival in cancer cells .

Biochemical Pathways Affected

- MAPK Pathway : The inhibition of BRAFV600E leads to reduced activation of downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.

- Cellular Effects : Studies have shown that treatment with this compound results in significant reductions in the growth of colorectal and melanoma cancer cell lines .

Biological Activities

This compound exhibits a range of biological activities beyond its anticancer properties:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent .

- Antidiabetic Effects : Preliminary studies indicate that derivatives of benzothiazole can exhibit antidiabetic properties by modulating glucose metabolism .

- Anti-inflammatory Properties : Research suggests that these compounds may also have anti-inflammatory effects, contributing to their therapeutic versatility .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their activity against BRAFV600E-positive cancer cell lines. One derivative showed particularly promising results with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria. The compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential role in developing new antibiotics .

Summary of Research Applications

| Application Area | Findings |

|---|---|

| Oncology | Inhibits BRAFV600E kinase; reduces proliferation in cancer cell lines. |

| Antimicrobial | Effective against various bacterial strains; potential for new antibiotic development. |

| Antidiabetic | Modulates glucose metabolism; further studies needed. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation; requires more research for validation. |

Q & A

Q. Basic: What are the established synthetic routes for 1,3-Benzothiazole-6-carboxamide derivatives?

Answer:

The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with amines using carbodiimide-based reagents. For example:

- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Conditions : Anhydrous solvents (e.g., dichloromethane or dimethylformamide) at room temperature or mild heating (25–40°C) .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation and purity assessment require:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carboxamide bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₁₃N₃OS₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Answer:

Discrepancies often arise from structural variations or experimental design differences. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent dosing) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate bioactive moieties .

- Advanced Analytics : Use LC-MS/MS to quantify metabolite interference or degradation products in biological matrices .

Q. Advanced: What experimental approaches elucidate the anticancer mechanism of this compound?

Answer:

Key methodologies include:

- In Vitro Screening : Enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .

- In Vivo Models : Xenograft studies in mice, where derivatives show >50% tumor growth inhibition at 10 mg/kg doses .

- Molecular Docking : Computational modeling to predict binding affinities with target proteins (e.g., EGFR or tubulin) .

Q. Advanced: How do reaction conditions influence the synthesis of this compound derivatives?

Answer:

Critical factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature Control : Excess heat (>60°C) may degrade the carboxamide group, reducing yield .

- Catalyst Ratios : Optimal DMAP:DCC molar ratios (1:1.2) minimize side reactions like N-acylation .

Q. Advanced: What crystallographic challenges arise in resolving this compound structures?

Answer:

Common issues and solutions:

- Twinning : SHELXD detects pseudo-merohedral twinning in crystals, requiring iterative refinement .

- Enantiomer Polarity : Flack parameter analysis (via SHELXL) distinguishes enantiomorphs in chiral derivatives .

- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., ethyl groups) improves R-factor accuracy .

Q. Advanced: What strategies improve the pharmacokinetic profile of benzothiazole carboxamides?

Answer:

- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl esters) enhances bioavailability .

- Metabolic Stability : Introduce electron-withdrawing substituents (e.g., fluoro groups) to reduce CYP450-mediated oxidation .

- Solubility Optimization : Co-crystallization with cyclodextrins or salt formation improves aqueous solubility .

Q. Advanced: How do structural modifications impact the antimicrobial efficacy of benzothiazole derivatives?

Answer:

- Substituent Effects : 6-Methoxy or 4-chlorophenyl groups enhance Gram-positive activity (e.g., MIC = 2 µg/mL against S. aureus) .

- Mechanistic Studies : Time-kill assays and membrane permeability tests (via fluorescent probes) validate bacteriolytic action .

- Resistance Mitigation : Synergistic studies with β-lactam antibiotics reduce minimum inhibitory concentrations (MICs) by 4–8 fold .

特性

IUPAC Name |

1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFCJGFQUZORLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655753 | |

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-51-9 | |

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。